molecular formula C10H10N2O3 B562627 2-((4-Oxoazetidin-2-yl)amino)benzoic acid CAS No. 109880-68-4

2-((4-Oxoazetidin-2-yl)amino)benzoic acid

Cat. No.: B562627
CAS No.: 109880-68-4
M. Wt: 206.201
InChI Key: UHRPDDYDXCIKRF-UHFFFAOYSA-N
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Description

2-((4-Oxoazetidin-2-yl)amino)benzoic acid is a chemical compound with the molecular formula C10H10N2O3 It is characterized by the presence of a benzoic acid moiety linked to an azetidinone ring through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Oxoazetidin-2-yl)amino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with an appropriate azetidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Oxoazetidin-2-yl)amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-((4-Oxoazetidin-2-yl)amino)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-((4-Oxoazetidin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Oxoazetidin-2-yl)amino)benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or azetidinone rings.

    Other azetidinone derivatives: Compounds containing the azetidinone ring but linked to different functional groups.

Uniqueness

This compound is unique due to its specific combination of the benzoic acid and azetidinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

109880-68-4

Molecular Formula

C10H10N2O3

Molecular Weight

206.201

IUPAC Name

2-[(4-oxoazetidin-2-yl)amino]benzoic acid

InChI

InChI=1S/C10H10N2O3/c13-9-5-8(12-9)11-7-4-2-1-3-6(7)10(14)15/h1-4,8,11H,5H2,(H,12,13)(H,14,15)

InChI Key

UHRPDDYDXCIKRF-UHFFFAOYSA-N

SMILES

C1C(NC1=O)NC2=CC=CC=C2C(=O)O

Synonyms

Benzoic acid, 2-[(4-oxo-2-azetidinyl)amino]- (9CI)

Origin of Product

United States

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